Product packaging for 4,4-Bis(ethoxycarbonyl)heptanedioic acid(Cat. No.:CAS No. 92454-00-7)

4,4-Bis(ethoxycarbonyl)heptanedioic acid

Cat. No.: B2679035
CAS No.: 92454-00-7
M. Wt: 304.295
InChI Key: DDMHPCIZAIYLPD-UHFFFAOYSA-N
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Description

Historical Development and Chemical Context of Diesters and β-Keto Esters in Complex Molecule Synthesis

The foundation of modern organic synthesis is built upon a collection of reliable and versatile chemical reactions. Among the most important building blocks are esters, particularly diesters and β-keto esters. wikipedia.orgresearchgate.netbritannica.com Historically, these compounds have been central to the formation of carbon-carbon bonds, enabling the construction of complex molecular skeletons. researchgate.netresearchgate.net

Diesters, which are organic compounds containing two ester functional groups, are particularly valuable. fiveable.me Their dual reactivity allows for a variety of transformations, including intramolecular reactions to form cyclic structures. fiveable.me A classic example is the Dieckmann condensation, an intramolecular Claisen condensation of a diester that produces a cyclic β-keto ester, a critical intermediate in the synthesis of 5- or 6-membered rings. researchgate.netfiveable.me

β-Keto esters are another class of indispensable synthons in organic chemistry. researchgate.netrsc.orggoogle.com Their structure, featuring both a ketone and an ester group separated by a methylene (B1212753) group, provides both electrophilic and nucleophilic reactive sites. researchgate.netresearchgate.net This dual reactivity makes them key intermediates in the synthesis of a wide array of complex molecules, including pharmaceuticals and natural products. researchgate.netrsc.org The development of reactions like the Claisen condensation, which involves the condensation of two esters to form a β-keto ester, was a pivotal moment in the history of organic synthesis. researchgate.net The versatility of these functional groups has cemented their role as cornerstones in the synthesis of commercially and biologically significant compounds. researchgate.net

Table 1: Key Reactions Involving Diesters and β-Keto Esters

Reaction Name Substrate Type Product Type Significance
Claisen Condensation Ester β-Keto Ester Forms a key carbon-carbon bond. researchgate.net
Dieckmann Condensation Diester Cyclic β-Keto Ester An intramolecular reaction for ring formation. researchgate.netfiveable.me

Structural Significance of the Quaternary Carbon Center in 4,4-Bis(ethoxycarbonyl)heptanedioic acid

A defining feature of this compound is its central quaternary carbon atom—a carbon atom bonded to four other carbon atoms. fiveable.mewikipedia.org This structural element has a profound impact on the molecule's three-dimensional shape, stability, and reactivity. researchgate.netnih.gov

Quaternary carbons are prevalent in many complex natural products and pharmaceuticals, where they often impart significant biological activity and metabolic stability. researchgate.netnih.gov Their presence introduces a high degree of steric hindrance, which can influence the molecule's conformational preferences and restrict its flexibility, locking it into a more rigid structure. fiveable.menih.gov This rigidity can be advantageous in the design of drug candidates that need to fit precisely into the active site of a protein.

However, the construction of quaternary carbon centers is a significant synthetic challenge. wikipedia.orgnih.gov The steric congestion around the carbon atom makes it difficult for reagents to access, often requiring specialized chemical transformations to form these bonds efficiently. nih.gov In the case of this compound, the quaternary center at the C4 position serves as a stable anchor for the four substituent groups, creating a polyfunctionalized and sterically demanding core that can be elaborated into more complex structures. The Thorpe-Ingold effect is a notable phenomenon where the presence of a quaternary center can accelerate the rate of intramolecular cyclization reactions, a property that could be exploited in syntheses using this compound. nih.gov

Table 2: Properties of Carbon Center Types

Carbon Type Number of Attached Carbons Number of Attached Hydrogens Structural Impact
Primary 1 3 Found at the end of chains
Secondary 2 2 Found within linear chains and rings
Tertiary 3 1 Branching point in a carbon skeleton

Overview of Synthetic Utility and Research Trajectories Pertaining to this compound

This compound is classified as a research chemical, primarily intended for use in early-stage discovery. sigmaaldrich.comsigmaaldrich.com While extensive literature on this specific molecule is not widely available, its synthetic utility can be inferred from its unique structure, which combines the features of a malonic ester derivative with extended carboxylic acid chains.

The molecule's structure suggests its primary role as a versatile building block or intermediate in multi-step organic synthesis. myskinrecipes.com The four functional groups—two esters and two carboxylic acids—offer multiple reaction sites that can be selectively manipulated. For instance, the carboxylic acid groups can be converted into amides, acid chlorides, or other esters, while the ethoxycarbonyl groups can be hydrolyzed and decarboxylated, a common strategy in malonic ester synthesis. wikipedia.orgmanavchem.com

Potential research applications for this compound likely involve the synthesis of complex cyclic and bicyclic systems. The seven-carbon backbone is a common motif in various natural products and pharmacologically active compounds, including derivatives of bicyclo[3.1.1]heptane and 7-azabicyclo[2.2.1]heptane. nih.govresearchgate.net The functional groups on this compound could be used to facilitate cyclization reactions to form such rigid scaffolds. Furthermore, its derivatives could find applications in materials science for the development of novel polymers or in medicinal chemistry as a precursor for creating new molecular entities for drug discovery. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20O8 B2679035 4,4-Bis(ethoxycarbonyl)heptanedioic acid CAS No. 92454-00-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-bis(ethoxycarbonyl)heptanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O8/c1-3-20-11(18)13(7-5-9(14)15,8-6-10(16)17)12(19)21-4-2/h3-8H2,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMHPCIZAIYLPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC(=O)O)(CCC(=O)O)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92454-00-7
Record name 4,4-BIS-ETHOXYCARBONYL-HEPTANEDIOIC ACID
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Spectroscopic and Structural Elucidation of 4,4 Bis Ethoxycarbonyl Heptanedioic Acid and Its Derivatives

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules in solution and the solid state. For 4,4-Bis(ethoxycarbonyl)heptanedioic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques would provide a complete assignment of all proton and carbon signals, while solid-state NMR could offer insights into its crystalline and conformational properties.

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Comprehensive Assignment

A thorough NMR analysis of this compound would begin with the acquisition of standard ¹H and ¹³C NMR spectra. The ¹H NMR spectrum is expected to show distinct signals for the ethyl ester protons (a quartet for the methylene (B1212753) group and a triplet for the methyl group) and the protons of the two propanoic acid side chains (two sets of triplets). The ¹³C NMR spectrum would display signals for the quaternary carbon, the carbonyl carbons of the ester and carboxylic acid groups, the methylene and methyl carbons of the ethyl groups, and the methylene carbons of the propanoic acid chains.

To unambiguously assign these resonances, a suite of 2D NMR experiments would be employed:

Correlation Spectroscopy (COSY): This experiment would reveal the coupling relationships between adjacent protons. For instance, the triplet and quartet of the ethyl groups would show a cross-peak, confirming their connectivity. Similarly, the protons within each propanoic acid chain would exhibit correlations.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates proton signals with their directly attached carbon atoms. It would allow for the definitive assignment of the carbon signals for the methylene and methyl groups of the ethyl esters and the methylene groups of the propanoic acid chains.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, providing information about the molecule's conformation in solution. For a flexible molecule like this compound, NOESY could reveal preferred spatial arrangements of the side chains.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-CH₂- (Ethyl)~4.1 (q)~61
-CH₃ (Ethyl)~1.2 (t)~14
-CH₂-CH₂COOH~2.2 (t)~30
-CH₂-COOH~2.4 (t)~35
Quaternary C-~55
C=O (Ester)-~172
C=O (Acid)~11-12 (br s)~178

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual values may vary depending on the solvent and other experimental conditions.

Solid-State NMR Studies for Polymorphic and Conformational Analysis

In the solid state, molecules can exist in different crystalline forms, known as polymorphs, each with a unique molecular arrangement and conformation. Solid-state NMR (ssNMR) is a powerful technique to probe these structural variations. For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR experiments could be employed to obtain high-resolution spectra of the solid material. Differences in the chemical shifts observed in the ssNMR spectra compared to the solution-state spectra can provide information about the effects of crystal packing on the molecular structure. Furthermore, the presence of multiple peaks for a single carbon site in a ssNMR spectrum can indicate the presence of multiple crystallographically inequivalent molecules in the unit cell or the existence of different polymorphs. Advanced ssNMR techniques could also be used to study the dynamics of the molecule in the solid state.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis for Structural Confirmation

High-resolution mass spectrometry (HRMS) provides an accurate determination of the molecular weight of a compound, allowing for the calculation of its elemental composition. For this compound (C₁₃H₂₀O₈), the expected exact mass would be a key piece of data for its initial identification.

Beyond molecular weight determination, tandem mass spectrometry (MS/MS) experiments are crucial for structural elucidation by analyzing the fragmentation patterns of the molecule. For this compound, electrospray ionization (ESI) would likely be used to generate the parent ion, which could then be subjected to collision-induced dissociation (CID). A plausible fragmentation pathway would involve:

Loss of an ethoxy group (-OCH₂CH₃): This would result in a fragment ion corresponding to the loss of 45 Da.

Loss of an ethyl group (-CH₂CH₃): A loss of 29 Da.

Decarboxylation (-CO₂): The carboxylic acid groups are prone to losing carbon dioxide, resulting in a fragment with a mass 44 Da less than the parent ion.

Cleavage of the propanoic acid side chain: Fragmentation at the C-C bonds of the side chains would lead to a series of characteristic fragment ions.

By analyzing the masses of the resulting fragment ions, the connectivity of the molecule can be pieced together, providing strong evidence for the proposed structure.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

FragmentationPredicted m/z
[M+H]⁺305.1231
[M-OCH₂CH₃]⁺260.0969
[M-CO₂]⁺261.1333
[M-CH₂CH₂COOH]⁺232.0942

Note: m/z values are predicted for the monoisotopic masses of the most likely fragment ions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. For this compound, these techniques would be particularly useful for identifying the multiple carbonyl groups.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands characteristic of the C=O stretching vibrations. The ester carbonyls would likely appear in the region of 1735-1750 cm⁻¹, while the carboxylic acid carbonyls would absorb at a lower frequency, typically around 1700-1725 cm⁻¹, due to hydrogen bonding in the solid state or in concentrated solutions. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the hydrogen-bonded carboxylic acid groups. C-O stretching vibrations of the esters and carboxylic acids would be observed in the 1000-1300 cm⁻¹ region.

Raman Spectroscopy: The Raman spectrum would also show the C=O stretching vibrations, which are often strong in the Raman effect. The symmetric stretching of the C-C backbone and the CH₂/CH₃ bending and stretching modes would also be observable. Raman spectroscopy can be particularly useful for studying the molecule in aqueous solutions, where the broad O-H absorption of water can obscure regions of the IR spectrum.

Conformational analysis can also be aided by vibrational spectroscopy. Changes in the position and shape of certain vibrational bands, particularly in the fingerprint region (below 1500 cm⁻¹), can be correlated with different molecular conformations.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
Carboxylic Acid O-HStretch (H-bonded)2500-3300 (broad)Weak
C-H (Aliphatic)Stretch2850-3000Strong
Ester C=OStretch1735-1750Strong
Carboxylic Acid C=OStretch1700-1725Strong
C-OStretch1000-1300Medium

Single-Crystal X-ray Diffraction Studies of this compound and its Key Derivatives

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. Obtaining suitable single crystals of this compound or its derivatives would allow for the precise determination of bond lengths, bond angles, and torsion angles.

Determination of Molecular Conformation and Stereochemistry in the Solid State

An X-ray crystal structure would provide an unambiguous depiction of the molecular conformation adopted in the solid state. It would reveal the spatial arrangement of the two ethoxycarbonyl groups and the two propanoic acid chains around the central quaternary carbon. The conformation of the flexible ethyl and propanoic acid chains would be fixed in the crystal lattice, providing a snapshot of a low-energy conformation.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The molecular structure of this compound, featuring two carboxylic acid groups and two ethoxycarbonyl substituents, suggests a rich landscape of potential intermolecular interactions that would govern its crystal packing. The primary forces at play would be hydrogen bonding and van der Waals interactions.

Furthermore, the carbonyl oxygen atoms of the ethoxycarbonyl groups can also act as hydrogen bond acceptors, potentially leading to more complex hydrogen-bonding networks. These could involve interactions with the carboxylic acid protons, forming extended chains or sheets.

Table 1: Predicted Crystallographic Parameters and Interaction Motifs for this compound

ParameterPredicted Value/MotifBasis for Prediction
Crystal System Likely Monoclinic or TriclinicLower symmetry systems are common for complex organic molecules with multiple functional groups and conformational flexibility.
Space Group Centrosymmetric (e.g., P-1 or P2₁/c)Molecules with inversion centers or glide planes often pack in these common centrosymmetric space groups.
Primary Interaction O-H···O Hydrogen BondsThe presence of carboxylic acid groups strongly favors the formation of hydrogen bonds.
Dominant Motif Carboxylic Acid Cyclic DimersThis is a highly prevalent and stable supramolecular synthon observed in the crystal structures of a vast number of dicarboxylic acids.
Secondary Interactions C-H···O interactions, van der Waals forcesThe ethyl and heptane chain hydrogens can interact with carbonyl oxygens. The aliphatic chains will pack to maximize van der Waals contacts.

Chromatographic Techniques (e.g., HPLC-UV, GC-MS) for Purity Assessment and Mixture Analysis

Chromatographic methods are indispensable for the purification, purity assessment, and quantitative analysis of this compound. Both High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) would be suitable techniques, with the choice depending on the volatility and thermal stability of the compound and its derivatives.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method would be the most appropriate approach.

Stationary Phase: A C18 or C8 column would provide good retention and separation based on the compound's hydrophobicity.

Mobile Phase: A gradient elution using a mixture of an aqueous acidic buffer (e.g., water with 0.1% formic acid or phosphoric acid) and an organic modifier like acetonitrile or methanol would be effective. The acidic buffer is necessary to suppress the ionization of the carboxylic acid groups, ensuring a consistent retention time and good peak shape.

Detection: The ester carbonyl groups and the carboxylic acid groups contain chromophores that absorb in the low UV region. Therefore, a UV detector set at a wavelength between 210-230 nm would be suitable for detection and quantification.

This HPLC-UV method would be ideal for determining the purity of a sample, quantifying the compound in a mixture, and monitoring the progress of a chemical reaction.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the volatility of the analyte is a critical factor. While this compound has a relatively high molecular weight, it may be sufficiently volatile for GC analysis, especially at elevated temperatures. However, the presence of polar carboxylic acid groups can lead to peak tailing and potential degradation in the hot injector or on the column.

To overcome these issues, derivatization is often employed. The carboxylic acid groups can be converted to their more volatile and thermally stable methyl or ethyl esters. In this case, since the compound already contains ethyl esters, a full esterification to convert the diacid to a tetraester would be a viable strategy.

Derivatization: Esterification of the carboxylic acid groups using a reagent like diazomethane or an alcohol (e.g., ethanol) with an acid catalyst.

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms), would be suitable for separating the derivatized analyte from impurities.

Detection: A mass spectrometer provides both qualitative and quantitative information. The electron ionization (EI) mass spectrum would show a characteristic fragmentation pattern, including the molecular ion and key fragment ions corresponding to the loss of ethoxy groups or parts of the aliphatic chain, allowing for unambiguous identification.

GC-MS is a powerful tool for identifying impurities and byproducts in a sample, even at trace levels, and for confirming the structure of the target compound.

Table 2: Representative Chromatographic Conditions for the Analysis of this compound

ParameterHPLC-UVGC-MS (after derivatization)
Technique Reversed-Phase High-Performance Liquid ChromatographyGas Chromatography-Mass Spectrometry
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm)
Mobile Phase Gradient of Water (0.1% Formic Acid) and AcetonitrileCarrier Gas: Helium
Flow Rate 1.0 mL/min1.0 mL/min
Detector UV-Vis at 215 nmMass Spectrometer (Electron Ionization)
Injection Volume 10 µL1 µL (split injection)
Oven Program Isothermal or Gradient Temperature ProgramTemperature program starting from a low temperature (e.g., 100 °C) and ramping to a high temperature (e.g., 300 °C) to elute the analyte.
Sample Prep Dissolution in mobile phase or a suitable solvent.Derivatization to convert carboxylic acids to esters (e.g., using ethanol and an acid catalyst), followed by dissolution in a volatile organic solvent.

Theoretical and Computational Chemistry Studies of 4,4 Bis Ethoxycarbonyl Heptanedioic Acid

Reaction Mechanism Elucidation Through Transition State Calculations and Reaction Pathway Modeling

Until specific computational studies on 4,4-Bis(ethoxycarbonyl)heptanedioic acid are conducted and published, a detailed theoretical and computational analysis as requested cannot be provided.

Molecular Docking and Dynamics Simulations in Non-Biological Chemical Systems (e.g., materials interactions)No literature was found that describes molecular docking or dynamics simulations of this compound with any non-biological materials or systems.

While general methodologies in computational chemistry are well-established, their specific application to this compound has not been documented in the accessible scientific literature. Future research may address these areas, at which point an article of this nature could be composed.

Applications of 4,4 Bis Ethoxycarbonyl Heptanedioic Acid As a Synthetic Building Block and Material Precursor

Potential Role in the Synthesis of Complex Organic Architectures

The unique structure of 4,4-Bis(ethoxycarbonyl)heptanedioic acid suggests its potential as a starting material for the synthesis of intricate molecular frameworks.

Hypothetical Precursor for Macrocyclic Compounds and Heterocyclic Systems

The presence of two carboxylic acid groups at the termini of its seven-carbon chain makes this compound a candidate for the synthesis of macrocyclic compounds. Through high-dilution condensation reactions with diamines or diols, it could theoretically form macrocyclic esters or amides. The central gem-diester group would likely influence the conformational properties of the resulting macrocycle.

Furthermore, the dicarboxylic acid functionality could be a precursor for the formation of various heterocyclic systems. For instance, condensation with hydrazine (B178648) derivatives could potentially lead to the formation of pyridazinedione-containing structures. However, no specific examples of such transformations involving this compound have been reported in the scientific literature.

Speculative Intermediate in the Synthesis of Non-Biologically Active Natural Product Analogues

Natural products often feature complex carbon skeletons. While there is no evidence of this compound being used in the synthesis of natural product analogues, its structure could, in principle, be manipulated to create non-biologically active mimics of natural compounds for chemical biology studies. The heptanedioic acid backbone could serve as a scaffold, with the gem-diester offering a point for further functionalization or for controlling stereochemistry in more complex synthetic routes.

Theoretical Monomer Chemistry and Polymerization Applications

The bifunctional nature of this compound makes it a theoretical candidate for use in polymer chemistry.

Postulated Polycondensation Reactions for the Production of Polyesters and Polyamides

Dicarboxylic acids are fundamental building blocks for step-growth polymerization. In theory, this compound could undergo polycondensation with various diols or diamines to produce polyesters and polyamides, respectively. The presence of the bulky bis(ethoxycarbonyl) group at the 4-position would be expected to significantly influence the properties of the resulting polymers, potentially leading to materials with altered thermal stability, solubility, and crystallinity compared to polymers derived from unsubstituted heptanedioic acid.

Table 1: Hypothetical Polyesters and Polyamides Derived from this compound

Co-monomerResulting PolymerPotential Properties
Ethylene GlycolPoly(ethylene 4,4-bis(ethoxycarbonyl)heptanedioate)Potentially amorphous with a modified glass transition temperature.
1,6-HexanediaminePolyamide 6,7 (4,4-bis(ethoxycarbonyl))May exhibit altered hydrogen bonding and mechanical properties.

Note: The properties listed are speculative and based on general principles of polymer chemistry, as no actual synthesis of these polymers has been reported.

Conceptual Utilization as a Cross-linking Agent in Polymer Networks

Molecules with more than two reactive functional groups can act as cross-linking agents to create polymer networks. While this compound itself is difunctional, it could be chemically modified to introduce additional reactive sites. For example, transesterification of the ethoxycarbonyl groups with a polyol could yield a multifunctional monomer capable of forming a cross-linked polymer network. There is, however, no documented evidence of this compound being used for such purposes.

Application in the Design of Novel Ligands and Coordination Chemistry (if relevant to non-biological systems)

The carboxylic acid groups of this compound could potentially coordinate to metal ions, making it a candidate for the synthesis of novel ligands for coordination chemistry. The resulting metal complexes could have interesting structural features due to the steric bulk and electronic effects of the gem-diester group. However, a review of the available literature reveals no instances of this compound being used in the design of ligands or in coordination chemistry studies for non-biological systems.

Contribution to Supramolecular Chemistry and Self-Assembly Studies (e.g., crystal engineering)

The design of supramolecular architectures relies on predictable and reliable intermolecular interactions. Molecules containing both hydrogen bond donors (the carboxylic acid protons) and acceptors (the carbonyl oxygens of both the acid and ester groups) are prime candidates for constructing complex, self-assembled structures.

Crystal Engineering:

In the field of crystal engineering, dicarboxylic acids are fundamental building blocks for creating robust hydrogen-bonded networks. mdpi.comresearchgate.net The two terminal carboxylic acid groups of this compound can engage in various hydrogen bonding motifs, such as the common catemer and dimer synthons, to form one-, two-, or three-dimensional networks.

The presence of the bulky bis(ethoxycarbonyl) groups at the C4 position introduces significant steric hindrance around the molecular core. This steric crowding can be expected to influence the molecular conformation in the solid state and, consequently, the resulting crystal packing. It may prevent the formation of otherwise common, densely packed structures and favor more open or layered architectures. The flexible aliphatic backbone of the heptanedioic acid chain allows for a range of conformational possibilities, which, in combination with the sterically demanding central quaternary carbon, could lead to the formation of novel crystalline phases or polymorphs. mdpi.com

Self-Assembly in Solution:

The amphiphilic nature of this compound, with its polar carboxylic acid and ester groups and nonpolar aliphatic backbone, suggests potential for self-assembly in solution. Depending on the solvent and pH, this molecule could form various aggregates, such as micelles or vesicles. At a pH where the carboxylic acids are deprotonated, the resulting dicarboxylate could self-assemble into supramolecular structures driven by a combination of hydrophobic interactions between the aliphatic chains and electrostatic repulsion between the carboxylate head groups. The presence of the ester groups adds another layer of complexity to these potential assemblies, possibly influencing the curvature and stability of the resulting aggregates.

Emerging Niche Applications in Various Chemical Industries (excluding pharmaceutical or medical)

The polyfunctional nature of this compound makes it a versatile precursor for a variety of materials and specialty chemicals in non-pharmaceutical sectors.

Polymer and Material Science:

As a tetra-functional molecule (two carboxylic acids and two esters), this compound can be considered a monomer for the synthesis of specialty polymers. The carboxylic acid groups can be readily converted into other functional groups, such as acid chlorides or esters, to facilitate polymerization reactions. For instance, it could be used to create highly branched polyesters or polyamides. The central quaternary carbon atom would be incorporated into the polymer backbone, potentially imparting unique thermal and mechanical properties to the resulting material. Derivatives of heptanedioic acid are recognized for their potential in the development of new polymers. ontosight.ai

The ester groups can also be reactive sites. For example, they could undergo transesterification reactions to form cross-linked polymer networks. This could be particularly relevant in the formulation of coatings, adhesives, or resins where a high degree of cross-linking is desirable for achieving durability and chemical resistance.

Specialty Chemicals and Lubricants:

The ester groups in this compound are characteristic of synthetic lubricants. Polyol esters, which are structurally related, are used in a variety of industrial and automotive applications. The structure of this compound, with its multiple ester functionalities, suggests it could serve as a precursor for the synthesis of complex esters with potential applications as high-performance lubricants or plasticizers. The presence of multiple polar groups could enhance lubricity and additive solubility.

Furthermore, the molecule can serve as a building block in organic synthesis for the creation of more complex molecules with specific properties for various industries. For example, it could be a starting material for the synthesis of specialty dyes, pigments, or components for liquid crystal displays, where the rigid, sterically hindered core could be advantageous.

Future Research Directions and Emerging Avenues in 4,4 Bis Ethoxycarbonyl Heptanedioic Acid Chemistry

Exploration of Novel and Highly Selective Catalytic Transformations

There is no specific information available in the searched results regarding novel and highly selective catalytic transformations of 4,4-Bis(ethoxycarbonyl)heptanedioic acid. However, the broader field of catalysis is constantly seeking new methods for the efficient and selective synthesis of complex molecules. Future research could hypothetically explore the use of novel catalysts to selectively hydrolyze or transesterify the ester groups, or to decarboxylate the diacid functionality.

Integration into Flow Chemistry and Microreactor Systems for Efficient Synthesis

The application of flow chemistry and microreactor systems to the synthesis or modification of this compound has not been specifically reported. In general, flow chemistry offers advantages in terms of reaction control, safety, and scalability. scispace.comalmacgroup.comresearchgate.netnih.gov Future studies could investigate the use of microreactors to improve the efficiency and safety of the synthesis of this compound or its derivatives, particularly if hazardous reagents or intermediates are involved.

Development of Sustainable and Bio-Based Synthetic Routes and Precursors

Currently, there is no information on sustainable or bio-based synthetic routes specifically for this compound. The development of bio-based routes for chemical production is a significant area of research aimed at reducing reliance on fossil fuels. researchgate.netresearchgate.net Future research could focus on identifying renewable starting materials and developing enzymatic or microbial processes to produce this compound or its precursors.

Investigation of Advanced Materials Derived from this compound Derivatives

There are no specific reports on advanced materials derived from this compound. Heptanedioic acid and its derivatives are generally of interest in materials science for the development of new polymers. ontosight.ai It is plausible that derivatives of this compound could be explored as monomers for the synthesis of polyesters or polyamides with unique properties, but specific research in this area is not available.

Computational-Driven Discovery of New Reactions and Non-Biological Applications

Computational chemistry is a powerful tool for predicting reaction mechanisms and designing new molecules with desired properties. nih.govnih.gov However, there are no specific computational studies focused on this compound in the provided search results. Future computational work could model its reactivity, predict its physical and chemical properties, and guide the experimental discovery of new reactions and applications.

Q & A

What are the optimal synthetic routes for preparing 4,4-bis(ethoxycarbonyl)heptanedioic acid, and how do reaction conditions influence yield?

Level : Basic (Methodology-focused)
Answer :
The synthesis typically involves esterification and carboxylation steps. Literature procedures suggest using bipyridine precursors with ethoxycarbonyl groups, as outlined in the preparation of ligands like 4,4′-bis(ethoxycarbonyl)-2,2′-bipyridine (deebpy) . Key factors include:

  • Catalyst selection : Acid catalysts (e.g., H₂SO₄) for esterification.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature control : Elevated temperatures (80–100°C) enhance reaction rates but may risk decarboxylation.
    Yield optimization requires careful purification via column chromatography or recrystallization to remove byproducts like unreacted dicarboxylic acids.

How can spectroscopic methods (e.g., NMR, IR) distinguish this compound from structurally similar esters?

Level : Basic (Analytical-focused)
Answer :

  • ¹H NMR : Ethoxy groups appear as triplets (δ 1.2–1.4 ppm, CH₃) and quartets (δ 4.1–4.3 ppm, CH₂), while the central heptanedioic acid backbone shows multiplet splitting (δ 2.5–3.0 ppm) .
  • IR spectroscopy : Strong absorbance at ~1700–1750 cm⁻¹ confirms ester (C=O) and carboxylic acid (O-H stretch at 2500–3300 cm⁻¹) functional groups.
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns help differentiate from analogs like 4,4′-bis(carboxyethyl)bipyridine .

What advanced electrochemical techniques are suitable for studying the redox behavior of this compound in charge-transfer complexes?

Level : Advanced (Electrochemical Analysis)
Answer :
This compound’s ethoxycarbonyl groups stabilize metal complexes, making cyclic voltammetry (CV) and differential pulse voltammetry (DPV) critical for probing redox activity:

  • CV : Identifies reduction potentials of one-electron couples, as seen in bipyridinium derivatives (e.g., E₁/₂ ≈ −0.5 to −1.2 V vs. SCE) .
  • DPV : Enhances sensitivity for detecting low-concentration intermediates in multi-step redox processes.
    Recent studies on Ru-based sensitizers highlight its role in modulating electron injection efficiency in TiO₂ films, where redox potentials correlate with photoconversion efficiency .

How do computational methods (e.g., DFT) aid in predicting the reactivity of this compound in supramolecular assemblies?

Level : Advanced (Computational Modeling)
Answer :
Density Functional Theory (DFT) simulations, such as those using the Amsterdam Density Functional (ADF) program, provide insights into:

  • Electronic structure : Frontier molecular orbitals (HOMO/LUMO) reveal electron-rich sites for coordination (e.g., ester oxygens).
  • Reaction pathways : Activation strain models predict regioselectivity in ester hydrolysis or nucleophilic substitution .
    For example, ADF-based studies of analogous bipyridine ligands show how ethoxycarbonyl groups influence charge distribution in Ru complexes, critical for designing light-harvesting materials .

What mechanistic insights explain contradictions in reported catalytic activity of metal complexes derived from this compound?

Level : Advanced (Mechanistic Analysis)
Answer :
Discrepancies arise from variations in:

  • Ligand geometry : Steric effects from ethoxycarbonyl groups can hinder substrate access to metal centers.
  • Solvent effects : Polar solvents stabilize intermediates but may deactivate Lewis acid sites.
  • Counterion interactions : Non-coordinating anions (e.g., PF₆⁻) enhance catalytic turnover in bipyridinium systems compared to Cl⁻ .
    Controlled studies using kinetic isotope effects (KIE) and in situ FTIR are recommended to resolve mechanistic ambiguities .

How can this compound be functionalized for use in polymer or metal-organic framework (MOF) synthesis?

Level : Advanced (Materials Chemistry)
Answer :

  • Post-synthetic modification : Hydrolysis of ester groups to carboxylic acids enables coordination to metal nodes in MOFs (e.g., Zn²⁺, Cu²⁺).
  • Copolymerization : Radical-initiated polymerization with vinyl monomers (e.g., styrene) creates ester-functionalized polymers for ion-exchange membranes .
  • Crosslinking : Reaction with diols or diamines forms ester/amide-linked networks, as demonstrated in azobenzene-based photoresponsive materials .

What are the challenges in characterizing degradation products of this compound under oxidative conditions?

Level : Advanced (Stability Studies)
Answer :
Oxidative degradation (e.g., using KMnO₄/H⁺) produces:

  • Primary products : Heptanedioic acid and CO₂ from ester cleavage.
  • Secondary products : Radical intermediates detectable via ESR spectroscopy .
    LC-MS/MS and GC-MS are essential for identifying low-abundance byproducts, while accelerated aging studies (e.g., 70°C/75% RH) quantify hydrolytic stability .

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